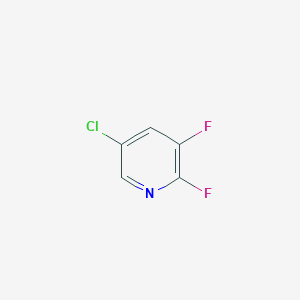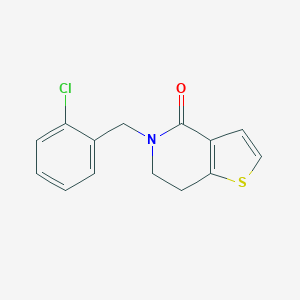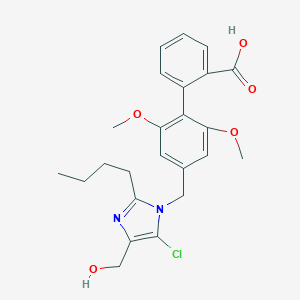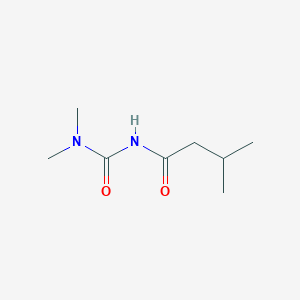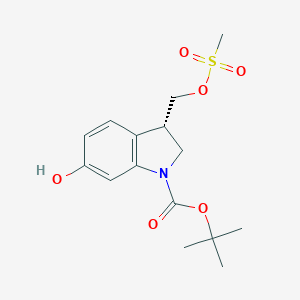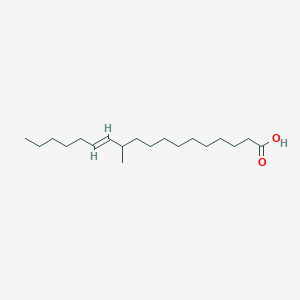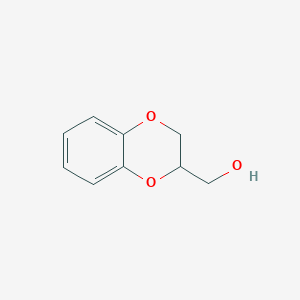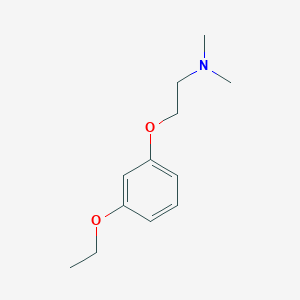
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic agonists, which are known to have significant effects on the cardiovascular and respiratory systems. In
Wirkmechanismus
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine also has a direct effect on the smooth muscle cells in the airways, causing them to relax and leading to improved airflow.
Biochemische Und Physiologische Effekte
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects in the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to the activation of protein kinase A (PKA) and downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate and contractility, and increased glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has several advantages as a research tool, including its high purity, ease of synthesis, and well-established mechanism of action. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also limitations to its use, including potential toxicity at high doses and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several areas of future research related to 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine. One area of interest is the development of novel beta-adrenergic agonists with improved selectivity and efficacy. Another area of research is the use of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine in combination with other drugs for the treatment of respiratory and cardiovascular disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, particularly at the molecular level.
Synthesemethoden
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a catalyst such as hydrochloric acid. The reaction can be carried out at room temperature and yields a high purity product. Other methods of synthesis include the reaction of 3-ethoxyphenol with N,N-dimethylaminoethyl chloride, or the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been used extensively in scientific research, particularly in studies related to the cardiovascular and respiratory systems. It has been shown to have significant effects on heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Eigenschaften
CAS-Nummer |
137889-71-5 |
|---|---|
Produktname |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-6-5-7-12(10-11)15-9-8-13(2)3/h5-7,10H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
WLQKHBJDSDETGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
Kanonische SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
Synonyme |
Ethanamine, 2-(3-ethoxyphenoxy)-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
